molecular formula C16H22O B1327766 Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-31-2

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No. B1327766
CAS RN: 898781-31-2
M. Wt: 230.34 g/mol
InChI Key: LAFNSFWKEDLVHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone contains a total of 77 bonds, including 35 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 aliphatic ketone .

Scientific Research Applications

Environmental Science

Lastly, research into the environmental fate of this compound, such as its biodegradation or interaction with environmental pollutants, could provide insights into its safety and ecological impact.

Each application area leverages the unique chemical structure of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone, which is characterized by the presence of a ketone functional group attached to a cyclopentyl ring and a phenyl ring with two methyl substituents. This structure offers a range of reactivity and properties that can be harnessed in various fields of scientific research. The applications mentioned are based on the compound’s potential uses and are not exhaustive or definitive. For specific research use and detailed information, consulting material safety data sheets and product specifications from suppliers like Smolecule, Alfa Chemistry , and BenchChem would be beneficial.

properties

IUPAC Name

1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNSFWKEDLVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644926
Record name 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone

CAS RN

898781-31-2
Record name 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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